1-N-(pyrazin-2-yl)benzene-1,4-diamine
CAS No.: 1016876-60-0
Cat. No.: VC11619300
Molecular Formula: C10H10N4
Molecular Weight: 186.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016876-60-0 |
---|---|
Molecular Formula | C10H10N4 |
Molecular Weight | 186.2 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule consists of a central benzene ring with two amine groups at the para positions (1,4-diamine). A pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4) is attached to one of the amine groups via a single bond. This configuration creates a planar, conjugated system that facilitates π-π stacking and hydrogen-bonding interactions .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) bonds dominate the spectrum, consistent with aromatic amines and pyrazine moieties.
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NMR Spectroscopy: The ¹H NMR spectrum exhibits distinct signals for the benzene ring protons (δ 6.5–7.5 ppm), pyrazine protons (δ 8.0–8.5 ppm), and amine protons (δ 4.0–5.0 ppm) .
Crystallographic Data
While no single-crystal X-ray data for 1-N-(pyrazin-2-yl)benzene-1,4-diamine are available, structural analogs like N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine exhibit orthorhombic symmetry (Pna2₁) with intermolecular N–H⋯N hydrogen bonds stabilizing the lattice . Similar hydrogen-bonding networks are anticipated in the title compound, influencing its solubility and stability.
Synthesis and Purification Strategies
Synthetic Pathways
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Coupling Reactions: Reacting benzene-1,4-diamine with 2-chloropyrazine under Ullmann or Buchwald-Hartwig conditions.
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Multicomponent Reactions: Utilizing acetylenedicarboxylates or ethyl bromopyruvate with diaminobenzenes, as demonstrated for pyrroloquinoxaline derivatives .
Challenges in Purification
Like related aryl-substituted diamines, this compound may require chromatographic methods (e.g., silica gel columns with ethyl acetate/hexane eluents) or recrystallization from ethanol/water mixtures to achieve high purity . Bulky substituents on the pyrazine ring could mitigate oxidative degradation during purification .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s limited aqueous solubility arises from its aromatic rings, while polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance dissolution.
Comparative Analysis with Related Compounds
vs. Benzene-1,4-diamine (p-Phenylenediamine)
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Reactivity: The pyrazine substituent in 1-N-(pyrazin-2-yl)benzene-1,4-diamine introduces additional nitrogen lone pairs, increasing susceptibility to electrophilic substitution at the pyrazine ring.
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Applications: Unlike p-phenylenediamine (used in polymers and hair dyes), the title compound’s applications remain exploratory, focusing on pharmaceuticals .
vs. N-(Pyridin-2-yl)benzene-1,2-diamine Derivatives
Pyridine-substituted analogs exhibit stronger hydrogen-bonding networks due to the pyridine’s basic nitrogen, whereas the pyrazine derivative’s dual nitrogen atoms may foster unique dimerization patterns .
Future Research Directions
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Synthetic Optimization: Developing one-pot, catalyst-free methodologies to improve yield and scalability .
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Biological Screening: Evaluating antitumor, antiviral, and antitubercular activities in vitro.
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Material Science Applications: Investigating metal-organic frameworks (MOFs) or conductive polymers derived from this ligand.
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